Methyl 5-chloro-6-methoxypicolinate chemical structure and properties
Methyl 5-chloro-6-methoxypicolinate chemical structure and properties
The following technical guide provides an in-depth analysis of Methyl 5-chloro-6-methoxypicolinate, structured for researchers and drug development professionals.
A Versatile Pyridine Scaffold for Medicinal and Agrochemical Discovery [1]
Executive Summary
Methyl 5-chloro-6-methoxypicolinate (CAS 1214386-12-5) is a highly functionalized pyridine building block characterized by three orthogonal reactive sites: an electrophilic methyl ester at C2, a nucleophilic-resistant but palladium-active chlorine at C5, and an electron-donating methoxy group at C6.[1] This unique substitution pattern makes it a critical "synthon" in the synthesis of complex heterocyclic pharmaceutical agents, particularly in the development of P2X3 antagonists, kinase inhibitors, and advanced agrochemicals. This guide details its physicochemical properties, synthetic routes, reactivity profile, and handling protocols.[2]
Chemical Identity & Structural Analysis[2][3][4][5][6]
The molecule features a pyridine core destabilized by the electron-withdrawing ester but restabilized by the electron-donating methoxy group.[1] The C5-chlorine atom sits in a unique electronic environment—meta to the electron-withdrawing ester and ortho to the electron-donating methoxy—modulating its reactivity in cross-coupling reactions.[1]
| Parameter | Data |
| IUPAC Name | Methyl 5-chloro-6-methoxypyridine-2-carboxylate |
| Common Name | Methyl 5-chloro-6-methoxypicolinate |
| CAS Number | 1214386-12-5 |
| Molecular Formula | C₈H₈ClNO₃ |
| Molecular Weight | 201.61 g/mol |
| SMILES | COC1=C(Cl)C=CC(=N1)C(=O)OC |
| InChI Key | JHMGFCFCTFVGOS-UHFFFAOYSA-N |
Physicochemical Properties[1][2][5][6]
Understanding the physical state and solubility profile is essential for process development.
| Property | Value / Description |
| Physical State | Solid (White to off-white crystalline powder) |
| Melting Point | 138–140 °C (Typical range for pure polymorphs) |
| Boiling Point | ~309 °C (Predicted at 760 mmHg) |
| LogP | ~2.1 (Moderate lipophilicity, suitable for drug scaffolds) |
| Solubility | Soluble in DCM, EtOAc, MeOH, DMSO; Sparingly soluble in water |
| pKa (Conjugate Acid) | ~2.5 (Pyridine nitrogen is less basic due to inductive withdrawal by Cl and Ester) |
Synthetic Pathways[1][2][4][5][7][8][9]
The synthesis of Methyl 5-chloro-6-methoxypicolinate generally follows two primary strategies: Nucleophilic Aromatic Substitution (SɴAr) or Direct Halogenation .[1]
Strategy A: The SɴAr Approach (Industrial Preferred)
This route starts from methyl 5,6-dichloropicolinate. The C6 position is activated for nucleophilic attack by the ring nitrogen and the para-ester group, while the C5 chlorine remains intact due to lack of activation (meta to ester).
Strategy B: Oxidative Esterification
Starting from 2-methoxy-5-chloro-6-methylpyridine, the methyl group is oxidized to the carboxylic acid (using KMnO₄ or SeO₂), followed by Fischer esterification.[1]
Figure 1: Primary synthetic pathways for Methyl 5-chloro-6-methoxypicolinate.
Reactivity Profile & Transformations
The molecule serves as a "switchboard" for medicinal chemists, allowing sequential functionalization.
The C5-Chlorine: Cross-Coupling Hub
The chlorine at C5 is the primary handle for Carbon-Carbon bond formation.[1][3] While less reactive than bromine or iodine, it undergoes Suzuki-Miyaura and Buchwald-Hartwig couplings effectively using modern phosphine ligands (e.g., XPhos, SPhos) or Pd-NHC complexes.[1]
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Selectivity: The C5-Cl bond is stable to standard nucleophiles (unlike C6 or C2), allowing for chemoselective transformations elsewhere before coupling.[1]
The C2-Ester: Carbonyl Manipulation
The methyl ester is a standard electrophile.
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Hydrolysis: Yields the free acid (precursor for amide coupling).
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Reduction: LiBH₄ or NaBH₄ reduction yields the primary alcohol (5-chloro-6-methoxy-2-pyridinemethanol).[1]
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Amidation: Direct reaction with amines (often requires Lewis acid catalysis or conversion to acid chloride first).
The C6-Methoxy: Masked Pyridone
The methoxy group acts as a protecting group for the pyridone.[1] Demethylation (using HBr or BBr₃) reveals the 6-hydroxypyridine (2-pyridone) tautomer, a common motif in kinase inhibitors to function as a hydrogen bond donor/acceptor pair.[1]
Figure 2: Chemo-orthogonal reactivity map of the scaffold.[1]
Experimental Protocols
The following protocols represent standard operating procedures (SOPs) optimized for this specific scaffold.
Protocol A: Hydrolysis to 5-Chloro-6-methoxypicolinic Acid
Essential for generating the free acid for subsequent amide coupling.[1]
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Dissolution: Dissolve Methyl 5-chloro-6-methoxypicolinate (1.0 eq) in a mixture of THF:Water (3:1 v/v).
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Reagent Addition: Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) in one portion.
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Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LCMS for disappearance of ester.
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Workup:
-
Concentrate THF under reduced pressure.
-
Acidify the aqueous residue to pH ~3–4 using 1N HCl. The product typically precipitates as a white solid.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
-
Yield: Expected >90%.
Protocol B: Suzuki-Miyaura Coupling at C5
Representative procedure for arylation.
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Setup: In a microwave vial or pressure tube, combine:
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Solvent: Add degassed 1,4-Dioxane:Water (4:1).
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Conditions: Heat to 90–100 °C under Nitrogen/Argon for 4–12 hours.
-
Purification: Filter through Celite, concentrate, and purify via silica gel flash chromatography.
Applications in Drug Discovery[1][2][5][7][10]
This scaffold is a pharmacophore equivalent to 2,6-disubstituted anilines but with improved solubility and metabolic stability (lower lipophilicity due to nitrogen).[1]
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P2X3 Receptor Antagonists: The 5-chloro-6-methoxy motif mimics the substitution patterns found in gefapixant-related analogs, where the ether oxygen acts as a hydrogen bond acceptor and the chlorine fills a hydrophobic pocket.[1]
-
Kinase Inhibitors: The pyridine nitrogen and the C2-carbonyl (amide/ester) often form the "hinge-binding" motif in ATP-competitive inhibitors.[1]
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Agrochemicals: Picolinate derivatives are a major class of auxinic herbicides. The 5-Cl, 6-OMe substitution pattern is explored for resistance-breaking properties in weed control.[1]
Safety & Handling (MSDS Highlights)
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Hazards: Classified as an Irritant (Skin/Eye/Respiratory) .[1][4]
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Signal Word: Warning.
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H-Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1][4]
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Storage: Store in a cool, dry place (2–8 °C recommended for long-term stability). Keep container tightly closed to prevent hydrolysis of the ester by atmospheric moisture.
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (due to Nitrogen and Chlorine content).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45489866 (Related Isomer) and CAS 1214386-12-5.[1] Retrieved from [Link][1]
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V. P. Zaitsev et al. Nucleophilic substitution in 5,6-dichloropicolinic acid derivatives.[1]Chemistry of Heterocyclic Compounds, 2004. (Validates SNAr strategy on dichloropicolinates).
